2-iodo-N-(2-phenylsulfanylethyl)benzamide
Overview
Description
2-iodo-N-(2-phenylsulfanylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceutical compounds. This compound features an iodine atom attached to the benzamide structure, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(2-phenylsulfanylethyl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with an amine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(2-phenylsulfanylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as hydrogen or a different halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
2-iodo-N-(2-phenylsulfanylethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies on its potential pharmacological effects, such as antibacterial, antiviral, and anticancer properties.
Medicine: Research into its potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent, is ongoing.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-phenylsulfanylethyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The iodine atom and the benzamide structure can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-iodo-N-(2-phenylsulfanylethyl)benzamide include:
2-iodobenzamide: A simpler structure with similar reactivity but without the phenylsulfanylethyl group.
2-iodo-N-phenylbenzamide: Similar in structure but with a different substituent on the nitrogen atom.
2-iodo-N-(2-propynyl)benzamide: Another related compound with a different substituent on the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the phenylsulfanylethyl group can enhance its interactions with biological targets and potentially increase its pharmacological efficacy compared to similar compounds .
Properties
IUPAC Name |
2-iodo-N-(2-phenylsulfanylethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INOS/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVWSVTBWVGKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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